Cyclopropyl(5-methylthiophen-2-yl)methanone
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Overview
Description
Cyclopropyl(5-methylthiophen-2-yl)methanone is an organic compound with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . This compound features a cyclopropyl group attached to a methanone moiety, which is further connected to a 5-methylthiophen-2-yl group. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylthiophen-2-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 5-methylthiophene-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-methylthiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Cyclopropyl(5-methylthiophen-2-yl)methanone is utilized in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmacophore.
Medicine: Exploring its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(5-chlorothiophen-2-yl)methanone
- Cyclopropyl(5-bromothiophen-2-yl)methanone
- Cyclopropyl(5-fluorothiophen-2-yl)methanone
Uniqueness
Cyclopropyl(5-methylthiophen-2-yl)methanone is unique due to the presence of the methyl group on the thiophene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
cyclopropyl-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C9H10OS/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3 |
InChI Key |
VZXZKBMONKYBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2CC2 |
Origin of Product |
United States |
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